5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
5-chloro-2-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-10-5(8-4)3-6(9-10)11(12)13/h1-3H |
InChI Key |
VFPVYCBFQXUZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)[N+](=O)[O-])N=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Nitropyrazolo 1,5 a Pyrimidine and Its Structural Analogues
Fundamental Synthetic Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the fused pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the reaction of a 3-aminopyrazole (B16455) derivative with a suitable three-carbon biselectrophilic partner. nih.govnih.gov This approach allows for considerable variation in the substitution pattern of the final molecule.
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophiles
The most classical and widely employed method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between 3-aminopyrazoles (acting as 1,3-bisnucleophiles) and various 1,3-biselectrophilic reagents. nih.govnih.gov This versatile strategy allows for the introduction of substituents at positions 2, 3, 5, 6, and 7. nih.gov
Common 1,3-biselectrophiles include:
β-Dicarbonyl compounds: Reagents like acetylacetone, ethyl acetoacetate, and diethyl malonate react with 3-aminopyrazoles, typically under acidic or basic conditions, to form the pyrimidine (B1678525) ring. nih.govresearchgate.net For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). nih.gov
β-Enaminones: These compounds offer a regioselective route to the pyrazolo[1,5-a]pyrimidine core, often under microwave irradiation, which can significantly reduce reaction times. researchgate.net
1,2-Allenic ketones: These reagents react with aminopyrazoles under very mild conditions, often without the need for a catalyst, to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity. eurjchem.com
Malonic acid derivatives: In a one-pot protocol, 5-amino-3-hetarylpyrazoles can react with malonic acid in the presence of phosphorus oxychloride (POCl₃) to produce 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidines. nih.gov
The regioselectivity of the cyclization is a crucial aspect of this methodology and is influenced by the nature of the substituents on both the aminopyrazole and the 1,3-biselectrophile, as well as the reaction conditions. nih.gov
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines in a single step from simple, readily available starting materials. beilstein-journals.orgbiosynth.com These strategies are advantageous as they often reduce the number of synthetic steps and purification procedures. biosynth.com
A common MCR approach involves the condensation of a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate). nih.gov This one-pot process typically proceeds through the formation of an intermediate, followed by cyclization to yield the highly substituted pyrazolo[1,5-a]pyrimidine core. nih.gov For example, a three-component condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and carbonyl compounds can produce substituted pyrazolo[1,5-a]pyrimidines. biosynth.com
Targeted Synthesis of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine
The synthesis of the specifically substituted this compound requires carefully planned regioselective functionalization of the heterocyclic core. This can be achieved either by building the ring from appropriately substituted precursors or by sequential functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine ring.
Regioselective Introduction of the Nitro Group at Position 2 (or 3, depending on isomer)
The direct nitration of the pyrazolo[1,5-a]pyrimidine ring system is a common electrophilic substitution reaction. However, the position of nitration is highly dependent on the reaction conditions and the existing substituents on the ring. d-nb.info
Nitration typically occurs at the C3 or C6 positions of the pyrazolo[1,5-a]pyrimidine nucleus. For instance, treatment of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. d-nb.info In contrast, using nitric acid in acetic anhydride (B1165640) can lead to the 6-nitro compound. d-nb.info
Direct and regioselective introduction of a nitro group at the C2 position is less commonly reported and presents a significant synthetic challenge. Achieving this substitution pattern would likely require a multi-step approach, potentially starting with a 3-aminopyrazole that already contains the desired nitro group at the appropriate position, which would then be cyclized to form the pyrazolo[1,5-a]pyrimidine core.
Regioselective Introduction of the Chloro Group at Position 5
The introduction of a chlorine atom at the C5 position of the pyrazolo[1,5-a]pyrimidine ring is often achieved by starting with a precursor that already contains a hydroxyl group at this position, which can then be converted to a chloro group.
A common strategy involves the synthesis of a pyrazolo[1,5-a]pyrimidine-5,7-diol, which can be subsequently chlorinated. nih.gov For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov
The chlorine atom at the C7 position is generally more susceptible to nucleophilic substitution than the one at the C5 position. nih.gov This difference in reactivity can be exploited to selectively modify the C7 position while retaining the chlorine at C5. For instance, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124) results in the selective substitution of the C7-chloro group, affording 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov
Sequential and One-Pot Synthetic Protocols for this compound Formation
While a direct one-pot synthesis for this compound is not prominently described in the literature, sequential protocols can be envisioned based on the known reactivity of the pyrazolo[1,5-a]pyrimidine system. One potential route could involve the initial synthesis of a 2-nitropyrazolo[1,5-a]pyrimidine-5,7-diol, followed by selective chlorination at the C5 and C7 positions and subsequent selective removal or modification of the C7-chloro group.
Alternatively, a one-pot approach for related structures has been demonstrated for the synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. nih.gov This involves a microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by in-situ electrophilic substitution. nih.gov A similar strategy, if adapted with precursors that direct nitration to the C2 position and chlorination to the C5 position, could potentially lead to the target compound. However, achieving the specific regiochemistry of 5-chloro-2-nitro remains a complex synthetic challenge that requires further investigation.
Advanced and Sustainable Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold has benefited from such advancements, including microwave-assisted techniques and the application of green chemistry principles.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology is particularly advantageous in the synthesis of pyrazolo[1,5-a]pyrimidines. For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile under microwave irradiation at 120°C for 20 minutes is a key step in forming certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
The benefits of microwave heating include:
Rapid Reaction Times: Microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov
Higher Yields: Often, higher product yields are achieved due to the efficient and uniform heating provided by microwaves. nih.gov
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, contributing to a greener process. nih.govrsc.org
One specific application involves the solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes to produce β-enaminone precursors, which are then used to construct the pyrazolo[1,5-a]pyrimidine ring. rsc.org
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyrazolo[1,5-a]pyrimidines has been approached with these principles in mind, aiming for more sustainable and environmentally friendly methods.
Key green chemistry approaches include:
Use of Safer Solvents: Employing aqueous media or greener solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) can significantly reduce the environmental impact. bme.hucu.edu.eg
Catalysis: Utilizing catalysts can lead to more efficient reactions with less waste. rasayanjournal.co.in
Energy Efficiency: Microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating. rasayanjournal.co.inbme.hu
Atom Economy: Multicomponent reactions are particularly noteworthy as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. nih.gov
For example, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with alkynes under ultrasonic irradiation in aqueous ethanol (B145695), using KHSO4 as a catalyst. bme.hu This method aligns with green chemistry principles by using a safer solvent system and an energy-efficient technique. The use of microwave-assisted technology in many synthetic procedures for pyrazolo[1,5-a]pyrimidines is noted for its easy handling, rapid synthesis, and generation of fewer by-products, which aligns with the green chemistry principle of prevention. rsc.org
Transition Metal-Catalyzed Transformations for Pyrazolo[1,5-a]pyrimidine Functionalization
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of pyrazolo[1,5-a]pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prominently used to introduce aryl or alkynyl groups at specific positions on the heterocyclic core. nih.gov These methods facilitate structural diversification, which is crucial for developing new therapeutic agents. nih.gov
Recent research has also explored C-H bond functionalization as a direct and atom-economical method for modifying the pyrazolo[1,5-a]pyrimidine scaffold, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net For instance, palladium catalysis has been used for temperature-dependent selective C-H functionalization at remote positions of the pyrazolo[1,5-a]pyrimidine system. researchgate.net
Post-Synthetic Functionalization and Derivatization of the this compound Core
Once the core this compound structure is synthesized, further modifications can be introduced to fine-tune its properties. Nucleophilic and electrophilic substitution reactions are common strategies for this purpose.
Nucleophilic Substitution Reactions for Diversification
The chlorine atom at the 5-position and other leaving groups on the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system are susceptible to nucleophilic aromatic substitution (SNA r). nih.gov This allows for the introduction of a wide variety of functional groups by reacting the chloro-substituted core with different nucleophiles.
Common nucleophiles used in these reactions include:
Aromatic and alkylamines nih.gov
Cycloalkylamines nih.gov
Alkoxides nih.gov
For example, the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core shows high reactivity towards nucleophilic substitution. nih.gov The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate proceeds selectively at the 7-position to yield 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov This intermediate can then be used in further coupling reactions. nih.gov
| Reactant | Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | Potassium carbonate, room temperature | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine |
Electrophilic Aromatic Substitutions on the Pyrazolo[1,5-a]pyrimidine System
Electrophilic aromatic substitution is another key strategy for functionalizing the pyrazolo[1,5-a]pyrimidine core, typically occurring on the electron-rich pyrazole (B372694) moiety. nih.gov Common electrophilic substitution reactions include nitration and halogenation. nih.gov
The regioselectivity of these reactions can be highly dependent on the reaction conditions. For instance, the nitration of the parent pyrazolo[1,5-a]pyrimidine system can yield different isomers depending on the nitrating agent used. cdnsciencepub.comresearchgate.net
Mixed nitric and sulfuric acids typically result in substitution at the 3-position. cdnsciencepub.comresearchgate.net
Nitric acid in acetic anhydride can lead to substitution at the 6-position. cdnsciencepub.comresearchgate.net
Similarly, bromination can lead to mono- or di-substituted products, such as 3-bromo and 3,6-dibromo species. cdnsciencepub.comresearchgate.net These reactions allow for the introduction of functional groups that can be further manipulated to create a diverse library of compounds.
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | Nitric acid / Sulfuric acid | 3-position | 3-Nitropyrazolo[1,5-a]pyrimidine (B1298430) |
| Nitration | Nitric acid / Acetic anhydride | 6-position | 6-Nitropyrazolo[1,5-a]pyrimidine |
| Bromination | Bromine | 3-position | 3-Bromopyrazolo[1,5-a]pyrimidine |
| Bromination | Bromine (excess) | 3- and 6-positions | 3,6-Dibromopyrazolo[1,5-a]pyrimidine |
Chemical Transformations of the Nitro Functional Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of a nitro group on the pyrazolo[1,5-a]pyrimidine ring system is a key transformation for introducing an amino substituent, which can then be further modified.
Detailed research findings on the reduction of a 3-nitropyrazolo[1,5-a]pyrimidine derivative have been reported, which can serve as a model for the reduction of the 2-nitro analogue. The palladium-catalyzed reduction of 3-nitropyrazolo[1,5-a]pyrimidines has been shown to proceed efficiently to afford the corresponding pyrazolo[1,5-a]pyrimidin-3-amines in good yields. This transformation is typically carried out under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst in a suitable solvent such as ethanol at room temperature.
A representative example of this transformation is the reduction of 7-aryl-5-methyl-3-nitropyrazolo[1,5-a]pyrimidines. The reaction proceeds smoothly to furnish the desired 3-amino derivatives, which are valuable intermediates for further synthetic elaborations.
Table 1: Catalytic Hydrogenation of 3-Nitropyrazolo[1,5-a]pyrimidine Analogues
| Entry | Substrate | Product | Reagents and Conditions | Yield (%) |
| 1 | 7-(4-Methoxyphenyl)-5-methyl-3-nitropyrazolo[1,5-a]pyrimidine | 7-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-amine | H₂, Pd/C, Ethanol, 25 °C | Good |
| 2 | 5-Methyl-3-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-3-amine | H₂, Pd/C, Ethanol, 25 °C | Good |
Chemical Transformations of the Chloro Functional Group
The chloro group on the pyrazolo[1,5-a]pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The reactivity of the chloro group is influenced by its position on the pyrimidine ring.
Studies on 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivatives indicate that the chlorine atom at the 7-position is generally more reactive towards nucleophiles than the one at the 5-position. However, substitution at the 5-position can be achieved, often requiring more forcing conditions or occurring after the 7-position has reacted.
For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with nucleophiles such as morpholine has been shown to selectively substitute the chloro group at the 7-position at room temperature. nih.gov This selectivity is attributed to the higher reactivity of the C7 position in the pyrazolo[1,5-a]pyrimidine core. nih.gov Subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, can then be performed on the remaining chloro group at the 5-position to introduce further diversity. nih.gov
Table 2: Nucleophilic Substitution on Chloro-Substituted Pyrazolo[1,5-a]pyrimidine Analogues
| Entry | Substrate | Nucleophile | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | K₂CO₃, Room Temperature | 94 | nih.gov |
| 2 | 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | 2-[(Benzyloxy)methyl]-5-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | Not specified | 92 | nih.gov |
The chemical transformations of the nitro and chloro functional groups on the pyrazolo[1,5-a]pyrimidine scaffold are essential for the synthesis of diverse derivatives. The reduction of the nitro group provides access to amino-substituted compounds, while nucleophilic substitution of the chloro group allows for the introduction of a variety of functional moieties. The reactivity of these groups is position-dependent, and the presence of other substituents on the ring can influence the outcome of these transformations.
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Nitropyrazolo 1,5 a Pyrimidine
Electronic Effects of Nitro and Chloro Substituents on the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System
The reactivity of the pyrazolo[1,5-a]pyrimidine ring is dictated by the electron distribution within the fused pyrazole (B372694) and pyrimidine (B1678525) rings. The presence of both a chloro and a nitro group on this scaffold introduces significant electronic perturbations that profoundly influence its chemical behavior.
The pyrazolo[1,5-a]pyrimidine system is comprised of a π-excessive pyrazole ring fused to a π-deficient pyrimidine ring. The pyrazole moiety is generally more susceptible to electrophilic attack, while the pyrimidine ring is prone to nucleophilic substitution, especially when substituted with good leaving groups. researchgate.net
The nitro group at the 2-position is a potent electron-withdrawing group, exerting its effect through both resonance (-M) and inductive (-I) effects. This deactivates the entire ring system towards electrophilic attack. Conversely, it strongly activates the ring towards nucleophilic attack, particularly at positions ortho and para to its location, although the fused ring system modifies this classical aromatic chemistry rule.
The chloro group at the 5-position is an electron-withdrawing group via its inductive effect (-I) but can act as a weak π-donor through its lone pairs (+M effect). However, for halogens, the inductive effect typically dominates. Its presence further deactivates the ring towards electrophilic substitution and activates the position it occupies (C5) for nucleophilic aromatic substitution (SNAr).
The combined effect of these two substituents makes the 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine ring system highly electron-deficient. This heightened electrophilicity makes the pyrimidine ring, particularly positions 5 and 7, highly susceptible to nucleophilic attack.
Table 1: Predicted Electronic Influence of Substituents on the Pyrazolo[1,5-a]pyrimidine Ring
| Position | Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Electronic Effect on the Ring |
| 2 | Nitro (-NO₂) | -I (Strong) | -M (Strong) | Strongly Electron-Withdrawing |
| 5 | Chloro (-Cl) | -I (Strong) | +M (Weak) | Electron-Withdrawing |
This table is generated based on established principles of physical organic chemistry as applied to the pyrazolo[1,5-a]pyrimidine system.
Detailed Analysis of Reaction Pathways and Intermediates
Given the electronic properties of this compound, the most probable reaction pathway is nucleophilic aromatic substitution (SNAr). The chloro group at the 5-position is a good leaving group, and the electron-withdrawing nitro group at the 2-position, along with the inherent electron deficiency of the pyrimidine ring, stabilizes the intermediate formed during this reaction.
The generally accepted mechanism for SNAr reactions involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the electron-deficient ring system and is further stabilized by the electron-withdrawing nitro group.
Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.
Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Plausible Product |
| Amine | R-NH₂ | 5-(Alkyl/Arylamino)-2-nitropyrazolo[1,5-a]pyrimidine |
| Alkoxide | R-O⁻ | 5-Alkoxy-2-nitropyrazolo[1,5-a]pyrimidine |
| Thiolate | R-S⁻ | 5-(Alkyl/Arylthio)-2-nitropyrazolo[1,5-a]pyrimidine |
This table illustrates potential reactions based on the known reactivity of similar chloro-substituted pyrazolo[1,5-a]pyrimidines.
Electrophilic substitution on the this compound ring is expected to be very difficult due to the strong deactivating effects of both the nitro and chloro groups. If such a reaction were to occur under harsh conditions, the most likely position for attack would be the pyrazole ring, which is generally more susceptible to electrophilic attack in the parent system. researchgate.net
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
The kinetics of nucleophilic aromatic substitution reactions are largely influenced by the nature of the nucleophile, the leaving group, and the electronic stabilization of the Meisenheimer intermediate. The presence of the strongly electron-withdrawing nitro group is expected to significantly accelerate the rate of nucleophilic substitution at the 5-position by stabilizing the transition state leading to the Meisenheimer complex. The rate of reaction would also be dependent on the nucleophilicity of the attacking species.
Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Reactant | Relative Rate of SNAr | Rationale |
| 5-Chloropyrazolo[1,5-a]pyrimidine | 1 | Baseline reactivity |
| This compound | >> 1 | Strong activation by the electron-withdrawing nitro group |
This table provides a qualitative prediction of reactivity based on the electronic effects of the nitro substituent.
Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Nitropyrazolo 1,5 a Pyrimidine and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, NMR allows for the unambiguous assignment of protons and carbons, which is critical for confirming the substitution pattern. researchgate.net
The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine core shows distinct signals for the protons at positions 2, 3, 5, 6, and 7. In the case of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine, the introduction of a chloro group at the C5 position and a nitro group at the C2 position significantly influences the chemical shifts of the remaining protons (H3, H6, and H7). Both the chloro and nitro groups are electron-withdrawing, which deshields adjacent protons, causing their signals to appear at a lower field (higher ppm). For instance, the H6 proton is expected to show a downfield shift due to the adjacent C5-chloro substituent. Similarly, the H3 proton will be significantly deshielded by the C2-nitro group.
The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the electron-withdrawing chloro (C5) and nitro (C2) groups are expected to be strongly deshielded. Other carbons in the heterocyclic system, such as C3, C3a, C6, and C7, will also experience downfield shifts to varying degrees due to the inductive and resonance effects of the substituents. mdpi.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for definitive assignments. researchgate.net A COSY spectrum would reveal the coupling between adjacent protons, such as H6 and H7, while HMBC would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecule. For example, an HMBC correlation between H3 and C2 would confirm the position of the nitro group.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison with Analogues |
| ¹H | H3 | > 8.5 | Strongly deshielded by the adjacent C2-nitro group. |
| H6 | ~7.3 - 7.6 | Deshielded by the adjacent C5-chloro group. In 5,7-dimethylpyrazolo[1,5-a]pyrimidine, H6 appears at ~7.08 ppm. mdpi.com | |
| H7 | ~8.8 - 9.1 | Coupled to H6. Generally appears at a low field in this ring system. | |
| ¹³C | C2 | > 150 | Strongly deshielded by the attached nitro group. |
| C3 | ~110 - 115 | Influenced by the C2-nitro group. | |
| C3a | ~148 - 152 | Bridgehead carbon, influenced by both rings. | |
| C5 | ~155 - 160 | Strongly deshielded by the attached chlorine atom. In ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, C5 is at 162.29 ppm. mdpi.com | |
| C6 | ~112 - 116 | Influenced by the C5-chloro group. In the dimethyl analogue, C6 is at 110.64 ppm. mdpi.com | |
| C7 | ~145 - 148 | Influenced by the adjacent nitrogen atom. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, this method is crucial for confirming the presence of the nitro (NO₂) and chloro (C-Cl) groups, as well as the vibrations of the core heterocyclic structure. ekb.eg
The pyrazolo[1,5-a]pyrimidine ring system exhibits several characteristic bands in the IR spectrum. These include C=N and C=C stretching vibrations typically found in the 1640-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic-like rings are expected above 3000 cm⁻¹.
The nitro group provides two very strong and characteristic absorption bands. spectroscopyonline.com The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the 1550-1475 cm⁻¹ range for aromatic nitro compounds, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1360-1290 cm⁻¹ range. orgchemboulder.com These intense bands are often the most prominent features in the IR spectrum of a nitro compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| C=N / C=C | Ring Stretching | 1640 - 1450 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| C-N | Stretching | 1350 - 1200 | Medium |
| C-Cl | Stretching | 850 - 550 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₃ClN₄O₂), the molecular weight is 210.58 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the ³⁷Cl isotope. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, so the M⁺ peak at m/z 210 and the M+2 peak at m/z 212 are expected to have a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom. miamioh.edu
The fragmentation of aromatic nitro compounds is well-characterized. Common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 164, and the loss of nitric oxide (NO, 30 Da) to give a fragment at m/z 180. youtube.com Subsequent fragmentation could involve the loss of a chlorine atom (35 Da) or HCN (27 Da) from the heterocyclic ring, which is a common fragmentation pathway for nitrogen-containing heterocycles.
| m/z Value | Proposed Fragment | Description |
| 210 / 212 | [C₇H₃ClN₄O₂]⁺ | Molecular ion (M⁺) and its ³⁷Cl isotope peak (M+2). |
| 180 / 182 | [C₇H₃ClN₃O]⁺ | Loss of nitric oxide (NO) from the molecular ion. |
| 164 / 166 | [C₇H₃ClN₃]⁺ | Loss of the nitro group (NO₂) from the molecular ion. |
| 129 | [C₇H₃N₃]⁺ | Loss of NO₂ and Cl from the molecular ion. |
| 102 | [C₆HN₂]⁺ | Loss of NO₂, Cl, and HCN from the molecular ion. |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of closely related analogues provides a strong basis for predicting its solid-state structure.
Studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that the fused bicyclic ring system is essentially planar. researchgate.net For example, the crystal structure of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine demonstrates the planarity of the core structure. The introduction of substituents like chloro and nitro groups is not expected to significantly distort this planarity.
The bond lengths within the heterocyclic rings will reflect their aromatic character. The C-Cl bond length is expected to be around 1.74 Å, typical for a chlorine atom attached to an sp²-hybridized carbon. The C-N bond of the nitro group would be approximately 1.47 Å, and the N-O bonds within the nitro group will be around 1.22 Å.
| Parameter | Predicted Value | Basis from Analogues |
| Crystal System | Monoclinic or Orthorhombic | Common for planar heterocyclic compounds. |
| Space Group | P2₁/c or similar | Frequently observed for this class of compounds. |
| C-Cl Bond Length | ~1.74 Å | Typical for Ar-Cl bonds. |
| C-NO₂ Bond Length | ~1.47 Å | Typical for Ar-NO₂ bonds. |
| Ring System | Essentially Planar | Confirmed in numerous pyrazolo[1,5-a]pyrimidine structures. researchgate.net |
| Intermolecular Forces | π-π stacking, dipole-dipole interactions | Expected due to the planar aromatic system and polar substituents. |
Computational and Theoretical Investigations of 5 Chloro 2 Nitropyrazolo 1,5 a Pyrimidine
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, DFT calculations can elucidate the influence of substituents on the molecule's properties. The presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the pyrazolo[1,5-a]pyrimidine ring is expected to significantly modulate its electronic and geometric parameters.
The chlorine atom, being an electronegative yet weakly deactivating substituent, and the nitro group, a strong electron-withdrawing group, will influence the electron density distribution across the fused ring system. DFT calculations would likely reveal a polarization of the electron cloud, affecting bond lengths and angles. For instance, the C-Cl and C-NO2 bonds will have specific lengths and strengths that can be accurately predicted. The geometry of the pyrazolo[1,5-a]pyrimidine core, which is generally planar, might exhibit slight distortions to accommodate the steric and electronic effects of these substituents.
A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO, thereby increasing the electron affinity and ionization potential of the molecule. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.
Table 1: Predicted Impact of Substituents on the Electronic Properties of the Pyrazolo[1,5-a]pyrimidine Core
| Property | Expected Influence of 5-Chloro Substituent | Expected Influence of 2-Nitro Substituent | Combined Predicted Effect |
|---|---|---|---|
| Electron Density | Withdrawal from the pyrimidine (B1678525) ring | Strong withdrawal from the pyrazole (B372694) ring | Significant polarization of the molecule |
| HOMO Energy | Lowering | Significant lowering | Lowered HOMO energy |
| LUMO Energy | Lowering | Significant lowering | Lowered LUMO energy |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational photochemistry, used to predict the excited state properties of molecules, such as their absorption and emission spectra. The photophysical behavior of pyrazolo[1,5-a]pyrimidine derivatives is an area of active research, with applications in fluorescent probes and materials science. johnshopkins.edu
For this compound, TD-DFT calculations could predict the energies of electronic transitions, which correspond to the absorption of light. The presence of the chloro and nitro groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyrazolo[1,5-a]pyrimidine. This is due to the extension of the π-conjugated system and the influence of the substituents on the HOMO and LUMO energy levels.
Furthermore, TD-DFT can provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. In this case, transitions involving the nitro group are likely to have a significant charge-transfer character. The fluorescence properties, including the emission wavelength and quantum yield, are also accessible through TD-DFT calculations, providing a theoretical basis for the design of novel fluorophores. johnshopkins.edu
Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles
Quantum chemical calculations are invaluable for mapping out the reaction pathways and energy profiles of chemical reactions. For this compound, these methods can be used to predict its reactivity towards various reagents. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core, enhanced by the two electron-withdrawing substituents, suggests that it will be susceptible to nucleophilic attack.
Computational studies can identify the most likely sites for nucleophilic aromatic substitution. The energy barriers for different reaction pathways can be calculated, allowing for the prediction of the major products under different reaction conditions. For example, the chlorine atom at the 5-position could potentially be displaced by a nucleophile. Quantum chemical calculations can model the transition state for this substitution reaction and determine its activation energy. Similarly, the reactivity of the nitro group, for instance, its reduction to an amino group, can also be investigated computationally.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the pyrazolo[1,5-a]pyrimidine core is largely planar, molecular dynamics (MD) simulations can provide insights into the molecule's behavior in a condensed phase, such as in solution or in a biological environment. MD simulations model the movement of atoms over time, allowing for the exploration of conformational landscapes and intermolecular interactions.
For this compound, MD simulations can be used to study its interactions with solvent molecules, which can influence its solubility and reactivity. In the context of drug design, MD simulations are crucial for understanding how a molecule binds to a biological target, such as a protein. These simulations can reveal the key intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. Although the title compound itself is not a known drug, such simulations are routinely applied to other pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry research. researchgate.net
In Silico Predictions of Potential Reactivity Sites and Functional Group Compatibility
In silico methods encompass a broad range of computational tools for predicting the properties and reactivity of molecules. For this compound, these methods can be used to generate a molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a clear prediction of the most likely sites for electrophilic and nucleophilic attack.
Furthermore, in silico tools can predict various physicochemical properties, such as lipophilicity (logP), solubility, and pKa, which are important for understanding the molecule's behavior in different environments. Functional group compatibility can also be assessed computationally, predicting potential side reactions and helping to guide synthetic planning. For instance, the reactivity of the chloro and nitro groups under various reaction conditions can be predicted, aiding in the design of synthetic routes to further modify the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Biological Activity and Mechanistic Insights of Pyrazolo 1,5 a Pyrimidine Derivatives, with Relevance to 5 Chloro 2 Nitropyrazolo 1,5 a Pyrimidine
The Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Rational Drug Design
The pyrazolo[1,5-a]pyrimidine structure is considered a "privileged scaffold" in drug discovery. nih.gov Its fused, rigid, and planar bicyclic system, combining pyrazole (B372694) and pyrimidine (B1678525) rings, offers a versatile foundation for chemical modifications. nih.govnih.gov This structural versatility allows for the strategic introduction of various functional groups at multiple positions, which can significantly influence the compound's electronic properties, lipophilicity, and spatial arrangement. nih.gov These modifications are crucial for optimizing interactions with biological targets, enhancing potency, and improving pharmacokinetic profiles. nih.govnih.gov
The scaffold's ability to mimic the purine (B94841) core of ATP enables many of its derivatives to act as competitive inhibitors of enzymes that use ATP, such as protein kinases. nih.govekb.eg This characteristic has cemented the pyrazolo[1,5-a]pyrimidine framework as a valuable tool in the rational design of targeted therapies for diseases characterized by aberrant cell signaling, including cancer. nih.govbohrium.com Marketed drugs and numerous clinical trial candidates containing this core structure underscore its importance and success in medicinal chemistry. nih.govmdpi.com The synthetic accessibility of these derivatives further enhances their appeal, allowing for the creation of large libraries of compounds for screening and optimization. nbinno.com
Mechanistic Studies of Enzyme Inhibition, Specifically Kinase Inhibition (e.g., TRK, CDK2)
Derivatives of pyrazolo[1,5-a]pyrimidine are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.govrsc.org Their primary mechanism of action is often as ATP-competitive inhibitors, where they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways. nih.gov
Tropomyosin Receptor Kinase (TRK) Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved TRK inhibitors used in cancer therapy. mdpi.com Mechanistic studies reveal that the N1 atom of the pyrazolo[1,5-a]pyrimidine ring is often essential for forming a critical hydrogen bond with a methionine residue (Met592) in the hinge region of the TRK kinase domain, which is a key interaction for anchoring the inhibitor. mdpi.comnih.gov The scaffold's rigidity and the potential for substitutions at various positions allow for the optimization of interactions with other regions of the ATP-binding site, enhancing both potency and selectivity. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. ekb.egnih.gov Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK2 inhibitors. ekb.egekb.eg Docking studies and mechanistic analyses show that these compounds fit well within the ATP-binding cleft of CDK2. rsc.orgnih.gov Similar to TRK inhibition, interactions with key amino acid residues in the hinge region, such as Leu83, are vital for their inhibitory activity. ekb.eg The scaffold allows for modifications that can exploit other hydrophobic and hydrogen-bonding interactions within the active site to increase affinity and selectivity. rsc.orgresearchgate.net
Anti-proliferative Mechanisms in Cellular Models and Target Identification
The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives translates into potent anti-proliferative effects in various cancer cell lines. ekb.egnih.gov These compounds have demonstrated the ability to halt cell growth and induce cell death in models of lung, breast, colon, and central nervous system cancers, as well as leukemia. nih.govrsc.org
The primary anti-proliferative mechanisms are directly linked to the inhibition of their target kinases. For instance, by inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phases, preventing cancer cells from replicating their DNA and dividing. rsc.orglookchem.com Inhibition of TRK kinases in cancers with NTRK gene fusions blocks the signaling pathways that drive tumor growth and survival. mdpi.com
Further mechanistic studies have shown that treatment with pyrazolo[1,5-a]pyrimidine derivatives can lead to:
Induction of Apoptosis: Flow cytometric analyses have confirmed that these compounds can trigger programmed cell death in cancer cells. rsc.org
Modulation of Cell Cycle Proteins: A decrease in the levels of key cell cycle proteins like cyclin D1 and an increase in CDK inhibitors like p27 have been observed, providing a molecular basis for the observed cell cycle arrest. rsc.org
Inhibition of Substrate Phosphorylation: In cellular models, these inhibitors effectively reduce the phosphorylation of downstream substrates of their target kinases, such as the Retinoblastoma (Rb) protein for CDKs, confirming their on-target activity. lookchem.com
Target identification for novel derivatives often involves initial screening against a panel of kinases, followed by cellular assays to confirm that inhibition of a specific target leads to the desired anti-proliferative effect. researchgate.net
Structure-Activity Relationship (SAR) Analyses for Modified Pyrazolo[1,5-a]pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the pyrazolo[1,5-a]pyrimidine scaffold for improved potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com These analyses have revealed key structural features that govern the biological activity of these derivatives. mdpi.com
Substitutions at Position 3: The introduction of groups like picolinamide (B142947) or nitrile at this position has been shown to significantly enhance activity against TRK kinases. mdpi.com
Substitutions at Position 5: Attaching moieties such as substituted pyrrolidine (B122466) or indole (B1671886) rings at the C5 position can increase potency and influence selectivity for kinases like TRK and PI3Kδ, respectively. mdpi.comnih.gov For example, a 2,5-difluorophenyl-substituted pyrrolidine at this position was found to boost TRK inhibition. mdpi.com
Substitutions at Position 7: The nature of the substituent at this position is crucial. For CDK2 inhibitors, a 7-N-aryl substitution is often critical for potent inhibitory activity. rsc.org
Role of Specific Functional Groups: The presence of a carboxamide group has been shown to significantly enhance TRK inhibitory activity. mdpi.com The incorporation of fluorine atoms can improve interactions with target residues, such as Asn655 in TRK. mdpi.comnih.gov Adding a morpholine (B109124) group has been demonstrated to improve selectivity by reducing off-target effects. mdpi.com
These SAR insights guide medicinal chemists in the rational design of new derivatives with superior therapeutic profiles. nih.govmdpi.com
Table 1: SAR Insights for Pyrazolo[1,5-a]pyrimidine Derivatives
| Position on Scaffold | Favorable Substituent/Modification | Impact on Activity/Target | Reference |
|---|---|---|---|
| Position 3 | Picolinamide, Nitrile | Enhanced TRK inhibition | mdpi.com |
| Position 5 | Substituted Pyrrolidine, Indole | Increased TRK and PI3Kδ potency | mdpi.comnih.gov |
| Position 7 | N-aryl group | Crucial for CDK2 inhibition | rsc.org |
| General | Carboxamide group | Enhanced TRK activity | mdpi.com |
| General | Fluorine incorporation | Improved interactions with TRK residues | mdpi.comnih.gov |
| General | Morpholine group | Improved selectivity | mdpi.com |
Molecular Docking and Ligand-Protein Interaction Studies to Elucidate Binding Modes
Molecular docking simulations are a powerful computational tool used to predict and analyze the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their protein targets. nih.govekb.eg These studies provide critical insights into the specific ligand-protein interactions that drive inhibitory activity. rsc.org
For kinase inhibitors, docking studies consistently show these compounds occupying the ATP-binding pocket. nih.govnih.gov Key interactions frequently observed include:
Hydrogen Bonding: The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are crucial for forming hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine's N1 and N6-amino group. mdpi.comnih.gov For example, hydrogen bonding with Met-592 in TRKA and Leu83 in CDK2 is a recurrent and essential binding feature. ekb.egmdpi.com
Hydrophobic Interactions: Aromatic rings and other hydrophobic substituents on the scaffold engage in favorable interactions with nonpolar residues in the active site, contributing to binding affinity. mdpi.comrsc.org
These computational models are validated against experimental data and help explain observed SAR. rsc.org They are instrumental in structure-based drug design, guiding the modification of lead compounds to enhance their binding affinity and selectivity for the intended target. nih.govresearchgate.net
In Vitro Biological Screening Methodologies for Mechanistic Elucidation
A variety of in vitro biological screening methods are employed to characterize the activity and elucidate the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Enzymatic Assays: These are primary screening assays used to determine the direct inhibitory activity of a compound against a purified target enzyme, such as a specific kinase. nih.gov These assays measure the reduction in enzyme activity in the presence of the inhibitor and are used to calculate IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com
Anti-proliferative Assays: The effects of the compounds on cell viability and growth are assessed using various cancer cell lines. rsc.orgresearchgate.net Standard methods include the MTT or SRB assays, which measure metabolic activity or total cellular protein, respectively, to determine the concentration of the compound that inhibits cell growth by 50% (GI50). rsc.org
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound. rsc.org This helps to determine if the compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for CDK inhibitors. rsc.org
Apoptosis Assays: To determine if a compound induces programmed cell death, methods like Annexin V/Propidium Iodide staining followed by flow cytometry are used. rsc.org
Western Blotting: This technique is used to measure the levels and phosphorylation status of specific proteins within the cell. nih.gov It can confirm the on-target effect of a kinase inhibitor by showing a decrease in the phosphorylation of its known substrates. nih.gov
These methodologies provide a comprehensive in vitro profile of a compound's biological activity, from direct enzyme inhibition to its effects on cellular processes, which is essential for advancing promising candidates in the drug discovery pipeline. nih.govresearchgate.net
Table 2: In Vitro Screening Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
| Methodology | Purpose | Key Endpoint/Measurement | Reference |
|---|---|---|---|
| Enzymatic Assays | Quantify direct inhibition of a target enzyme | IC50 value | mdpi.comnih.gov |
| Anti-proliferative Assays (e.g., MTT, SRB) | Measure effect on cancer cell growth and viability | GI50 or IC50 value | rsc.org |
| Flow Cytometry (Cell Cycle Analysis) | Determine impact on cell cycle progression | Percentage of cells in G0/G1, S, G2/M phases | rsc.org |
| Flow Cytometry (Apoptosis Assay) | Detect induction of programmed cell death | Percentage of apoptotic cells (Annexin V positive) | rsc.org |
| Western Blotting | Confirm on-target activity in cells | Changes in protein expression or phosphorylation status | nih.gov |
Advanced Applications and Emerging Research Directions for Pyrazolo 1,5 a Pyrimidine Derivatives
Applications in Material Science and Photonics
The unique electronic and photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives make them highly attractive for applications in materials science, particularly in the field of photonics and optoelectronics. nih.govnbinno.com Their rigid structure and amenability to functionalization allow for the fine-tuning of their properties for specific applications. nih.gov
Photophysical Properties and Fluorescence Characteristics of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are recognized as a versatile class of fluorophores with tunable optical properties. nbinno.com Researchers can strategically modify substituents at various positions on the fused ring system to control absorption and emission wavelengths, fluorescence quantum yields (ΦF), and photostability. nbinno.comrsc.org
A key factor influencing these properties is the electronic nature of the substituents. Studies have consistently shown that the introduction of electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring enhances both absorption and emission intensities. rsc.org Conversely, the presence of electron-withdrawing groups (EWGs) tends to result in lower intensities. rsc.org This tunability allows for the rational design of fluorophores with tailored characteristics, with some derivatives exhibiting high quantum yields (up to 0.97) and molar extinction coefficients (up to 20,593 M⁻¹ cm⁻¹), making their performance comparable to well-known commercial probes like Rhodamine 6G and Coumarin-153. rsc.org
For the specific compound, 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine , the substituents are a chloro group at position 5 and a nitro group at position 2. Both are strong electron-withdrawing groups. Based on established structure-property relationships for this scaffold, it is predicted that these EWGs would decrease the absorption and emission intensities. rsc.org However, the core pyrazolo[1,5-a]pyrimidine structure itself provides excellent photostability. rsc.org Furthermore, some derivatives bearing simple aryl groups have demonstrated good solid-state emission, a crucial property for applications in materials science. rsc.org
Table 1: Photophysical Properties of Selected 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 342 | 415 | 0.97 | 16,560 |
| 4d | Phenyl | 344 | 414 | 0.94 | 20,593 |
| 4e | 4-Methoxyphenyl | 358 | 425 | 0.96 | 18,343 |
| 4g | 4-Nitrophenyl | 350 | 545 | 0.01 | 3,320 |
Data sourced from a comprehensive study on Pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
Utilization in Organic Light-Emitting Diodes (OLEDs) and Semiconductor Materials
The significant and tunable fluorescence properties of the pyrazolo[1,5-a]pyrimidine core have led to its investigation for use in optoelectronic devices. nbinno.com This moiety has been identified as a component in fluorescent materials developed for applications in organic light-emitting diodes (OLEDs). mdpi.com The ability of these compounds to exhibit strong emission, including in the solid state, is a critical prerequisite for their function as emitters in OLED displays. rsc.org
More recently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed and synthesized as hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). mdpi.com In a D-π-A (Donor-π bridge-Acceptor) architecture, the pyrazolo[1,5-a]pyrimidine system can serve as the electron-acceptor core. mdpi.com The performance of these materials was found to be highly dependent on the position of functionalization, demonstrating the platform's versatility in semiconductor applications. mdpi.com The inherent rigidity, planarity, and excellent photostability of the scaffold are advantageous for creating durable and efficient semiconductor materials. rsc.orgmdpi.com
Development of Pyrazolo[1,5-a]pyrimidine-Based Chemical Probes and Tools
The sensitivity of the photophysical properties of pyrazolo[1,5-a]pyrimidines to their chemical environment has been exploited in the development of advanced chemical sensors and probes. researchgate.net Their tunable fluorescence makes them excellent candidates for creating chemosensors for a variety of analytes. nbinno.com
A notable application is in the detection of cyanide (CN⁻) in aqueous solutions. researchgate.netacs.org Researchers have designed probes based on an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system. researchgate.net The detection mechanism relies on the nucleophilic addition of the cyanide anion to an iminium salt moiety on the probe. This addition blocks the intramolecular charge transfer (ICT) process within the molecule, leading to a distinct and measurable change in its color (colorimetric) and fluorescence (fluorometric) output. researchgate.netacs.org These probes have demonstrated high selectivity and very low detection limits, well below the maximum concentration for cyanide permitted in drinking water by the World Health Organization (WHO). researchgate.net
Table 2: Performance of Pyrazolo[1,5-a]pyrimidine-Based Cyanide Probes
| Probe System | Detection Method | Limit of Detection (LOD) | Medium |
|---|---|---|---|
| PpHe | UV-vis Absorption | 600 nmol L⁻¹ | 100% Aqueous Solution |
| PpHe | Fluorescence Emission | 86 nmol L⁻¹ | 100% Aqueous Solution |
| T-PS | Not specified | 0.15 - 0.25 µmol/L | Not specified |
Data compiled from studies on pyrazolo[1,5-a]pyrimidine-based chemosensors. researchgate.netacs.org
Future Perspectives in the Chemistry and Applications of this compound and Related Structures
The future of pyrazolo[1,5-a]pyrimidine chemistry is poised for significant advancements, driven by the need for novel materials and chemical tools. nih.gov For the broader class of compounds, research will likely focus on optimizing synthetic strategies to enhance efficiency and align with green chemistry principles. nih.govrsc.org Continued exploration of their potential as inhibitors of various protein kinases remains a critical area in medicinal chemistry. nih.govrsc.org
Specifically for This compound , several future research directions can be envisioned. A primary goal would be its synthesis and full photophysical characterization to experimentally validate the properties predicted by the presence of its two electron-withdrawing groups. This would provide valuable data for refining structure-property relationship models for this class of fluorophores.
Furthermore, the chloro and nitro groups on the this compound scaffold are not merely modulators of its electronic properties; they are also highly versatile functional handles for subsequent chemical transformations. The chloro group at position 5 is susceptible to nucleophilic substitution reactions, while the nitro group at position 2 can be reduced to an amine. These transformations would open pathways to a vast array of new, highly functionalized derivatives. This makes this compound a potentially valuable intermediate for creating novel materials for OLEDs, specialized chemical probes, and as a scaffold for drug discovery. nbinno.comnbinno.com The continued development of this versatile heterocyclic system is expected to yield further innovations across multiple scientific disciplines. nbinno.com
Conclusion and Outlook
Summary of Key Research Contributions and Advancements Pertaining to 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine
While direct research exclusively focused on this compound is limited, significant advancements in the broader class of pyrazolo[1,5-a]pyrimidines provide a strong basis for understanding its potential contributions.
Key advancements in the parent scaffold highlight:
Versatile Synthetic Intermediate: The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a cornerstone for building complex molecules. researchgate.net The 5-chloro substituent, in particular, serves as a crucial reactive handle. Research on analogous 5-chloro derivatives demonstrates its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig) and nucleophilic substitutions, enabling the synthesis of large, diverse compound libraries. nih.govnih.gov This versatility allows for systematic structural modifications to explore structure-activity relationships (SAR). rsc.org
Foundation for Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a well-established pharmacophore for potent and selective kinase inhibitors, which are critical in targeted cancer therapy. nih.govrsc.org Derivatives have shown inhibitory activity against a range of kinases, including Pim-1, Flt-3, and Tropomyosin receptor kinases (Trks), with some compounds like Larotrectinib and Entrectinib reaching clinical approval. nih.govmdpi.com
Electrophilic Substitution Potential: Studies on the parent pyrazolo[1,5-a]pyrimidine ring system have shown that it undergoes electrophilic substitution, such as nitration. cdnsciencepub.comrsc.org The position of nitration is highly dependent on the reagents used, with reactions yielding 3-nitro or 6-nitro isomers. cdnsciencepub.comresearchgate.net The nitro group itself is a valuable functional group, acting as a precursor for an amino group, which can be further functionalized.
The specific combination of a chloro group at position 5 and a nitro group at position 2 in this compound offers a unique electronic and steric profile, suggesting its potential as a key intermediate for novel therapeutics.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the promise of its scaffold, research on this compound itself is still in its infancy. Several challenges and unexplored avenues remain.
Current Challenges and Gaps:
| Challenge/Gap | Description |
| Lack of Focused Research | There is a significant scarcity of studies dedicated specifically to the synthesis, characterization, and application of this compound. |
| Regioselective Synthesis | Achieving specific nitration at the C2 position of the pyrazole (B372694) ring, especially in the presence of other substituents, can be a synthetic challenge. Existing methods for nitrating the pyrazolo[1,5-a]pyrimidine core often yield mixtures of isomers (e.g., 3-nitro and 6-nitro), and a reliable, high-yield synthesis for the 2-nitro isomer has not been widely reported. cdnsciencepub.comresearchgate.net |
| Physicochemical Characterization | Comprehensive data on the compound's spectroscopic, crystallographic, and physicochemical properties are not readily available, hindering computational modeling and rational drug design efforts. |
| Unexplored Biological Profile | The specific biological targets of this compound are unknown. While the general class is known for kinase inhibition, its activity against specific enzymes, receptors, or cellular pathways has not been evaluated. nih.gov |
| Potential in Materials Science | The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have recently attracted interest for applications as fluorescent probes and in organic electronics. rsc.orgnbinno.com The potential of this compound in this domain remains completely unexplored. |
Future Directions for Comprehensive Academic Research on the Compound and its Derivatives
To unlock the full potential of this compound, future research should be systematic and multidisciplinary.
Proposed Future Research Directions:
Development of Optimized Synthetic Protocols:
Establish robust and regioselective synthetic routes for the high-yield production of this compound. This would involve a systematic investigation of nitrating agents and reaction conditions.
Conduct a thorough physicochemical characterization of the compound using modern analytical techniques (e.g., 1D/2D NMR, HRMS, FT-IR, and single-crystal X-ray diffraction) to create a foundational dataset.
Systematic Exploration of Chemical Reactivity and Library Synthesis:
Utilize the 5-chloro position as a versatile anchor point for generating a library of derivatives through various cross-coupling and substitution reactions. This will allow for a comprehensive exploration of the chemical space around the core scaffold. nih.gov
Investigate the synthetic utility of the 2-nitro group, particularly its reduction to 2-amino-5-chloropyrazolo[1,5-a]pyrimidine, which would provide a second site for diversification and SAR studies.
Comprehensive Biological and Pharmacological Evaluation:
Screen the parent compound and its derivatives against a broad panel of kinases implicated in cancer and inflammatory diseases. rsc.orgekb.eg
Explore its potential against other relevant biological targets, such as the aryl hydrocarbon receptor (AHR), for which other pyrazolo[1,5-a]pyrimidines have recently been identified as antagonists. rsc.org
Conduct cellular assays to determine antiproliferative effects on various cancer cell lines and to elucidate mechanisms of action.
Investigation into Materials Science Applications:
Characterize the photophysical properties (absorption, emission, quantum yield) of this compound and its derivatives to assess their potential as fluorescent probes, sensors, or components for organic light-emitting devices (OLEDs). nbinno.com
By addressing these unexplored avenues, the scientific community can fully elucidate the chemical, biological, and physical properties of this compound, paving the way for its potential application in both medicine and materials science. researchgate.net
Q & A
Basic: What are the common synthetic routes for 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with nitro-substituted 1,3-dicarbonyl equivalents. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl/heteroaryl groups at specific positions . Optimization strategies include:
- Catalyst selection : PdCl₂(PPh₃)₂ improves coupling efficiency for halogenated intermediates .
- Temperature control : Reflux in polar aprotic solvents (DMF, DMSO) enhances cyclization rates .
- Purification : HPLC or recrystallization from ethanol/dioxane minimizes by-products .
Yield improvements (70–90%) are achieved by maintaining anhydrous conditions and slow addition of nitro-containing reagents to avoid exothermic side reactions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042 for C₁₃H₁₁N₅O) and fragmentation patterns .
- X-ray crystallography : Resolves structural ambiguities (e.g., planarity of the pyrimidine ring and chlorine/nitro group orientation) .
- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity challenges arise due to multiple reactive sites. Strategies include:
- Direct C–H arylation : Use of electron-deficient aryl halides with Pd(OAc)₂ and P(2-furyl)₃ ligands to target the 5-position .
- Protecting groups : Temporary protection of the nitro group (e.g., Boc) prevents undesired coupling at the 2-position .
- Solvent effects : DMF enhances Pd catalyst stability, while Na₂CO₃ neutralizes HX by-products in Suzuki reactions .
By-product analysis (e.g., LC-MS) is critical to identify competing pathways, such as homocoupling or dehalogenation .
Advanced: What mechanistic insights explain the formation of side products during cyclocondensation reactions of this compound precursors?
Common side products include:
- Over-cyclized derivatives : Result from excess 1,3-dicarbonyl reagents, forming fused oxadiazole rings .
- Nitro reduction by-products : Trace moisture or reducing agents (e.g., residual NaBH₄) convert nitro to amine groups, detectable via IR (loss of NO₂ stretch at ~1520 cm⁻¹) .
Mitigation involves strict anhydrous conditions and post-reaction quenching with dilute HCl to stabilize intermediates .
Basic: What biological targets are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives, and how does the nitro group influence activity?
These compounds target:
- Kinases (CDK2, PTPN2) : Nitro groups enhance electron-withdrawing effects, improving binding to ATP pockets .
- Benzodiazepine receptors : Nitro-substituted derivatives show higher selectivity for peripheral receptors (Ki < 50 nM) .
- COX-2 inhibition : The nitro group stabilizes hydrogen bonding with Arg120/Arg513 residues in COX-2 active sites .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced bioactivity?
SAR strategies include:
- Nitro group modification : Replacing nitro with cyano or trifluoromethyl retains electron deficiency while improving metabolic stability .
- Chlorine positioning : 5-Chloro substitution increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration for CNS targets .
- Side-chain diversification : Adding morpholine or piperazine groups at the 7-position improves solubility (e.g., >10 mg/mL in PBS) .
Bioassay data should be validated across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to account for off-target effects .
Advanced: How should researchers resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives across different assay models?
Conflicting data may arise from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) can alter compound stability or aggregation .
- Receptor isoform selectivity : A derivative may inhibit COX-2 but activate COX-1 due to subtle structural differences .
Resolution strategies: - Dose-response profiling : Confirm EC₅₀/IC₅₀ consistency across assays.
- Molecular docking : Compare binding poses in crystal structures (e.g., PDB 1CX2 for COX-2) to predict isoform specificity .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Critical precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro-containing vapors .
- Waste disposal : Segregate halogenated waste in designated containers for incineration .
- Spill management : Neutralize acidic residues with NaHCO₃ before cleanup .
Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH conditions?
- DFT calculations : Predict protonation states (e.g., nitro group pKa ~4.2) and hydrolysis pathways .
- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers to assess aggregation risks .
- QSPR models : Correlate logD (pH 7.4) with experimental stability data to optimize shelf-life .
Advanced: What analytical approaches validate the purity of this compound in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
